molecular formula C13H17NO3 B1612303 Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 771431-06-2

Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B1612303
CAS No.: 771431-06-2
M. Wt: 235.28 g/mol
InChI Key: SYPVNCVANKJJSI-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves multiple steps. One common method includes the reaction of a naphthalene derivative with appropriate reagents to introduce the amino and methoxy groups. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives with different functional groups. Examples include:

Uniqueness

What sets Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows it to interact with a variety of molecular targets, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

methyl 2-amino-6-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-11-4-3-10-8-13(14,12(15)17-2)6-5-9(10)7-11/h3-4,7H,5-6,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPVNCVANKJJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)(C(=O)OC)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607321
Record name Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771431-06-2
Record name Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

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